4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol
Description
4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is a secondary amino alcohol characterized by a butan-2-ol backbone substituted with a 3,5-dimethylcyclohexylamino group. The compound combines a hydrophobic cyclohexyl ring (with methyl groups at positions 3 and 5) and a polar hydroxyl group, making it a molecule of interest in medicinal chemistry and chiral synthesis.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-[(3,5-dimethylcyclohexyl)amino]butan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-9-6-10(2)8-12(7-9)13-5-4-11(3)14/h9-14H,4-8H2,1-3H3 |
InChI Key |
VCRMJIHTRUEYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NCCC(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and hydroxyl groups may play a role in its binding to receptors or enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl-Containing Amino Alcohols
2-[(3,5-Dimethylcyclohexyl)amino]ethanol
- Structure: Shorter ethanol chain (C2) vs. butanol (C4) in the target compound.
- Impact : Reduced chain length decreases lipophilicity (lower logP) and may limit membrane permeability compared to the target compound.
- Synthetic Relevance: Ethanol derivatives are often used as intermediates in surfactants or drug delivery systems, whereas longer chains like butanol may enhance binding to hydrophobic targets .
4-[(Cyclohexyl)amino]butan-2-ol
Phosphonothiolate Derivatives ()
3,5-Dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothiolate
- Structure: Shares the 3,5-dimethylcyclohexyl group but incorporates a phosphonothiolate ester and diisopropylaminoethyl chain.
- Functional Groups: The phosphonothiolate group introduces electrophilic reactivity, contrasting with the nucleophilic hydroxyl/amine in the target compound.
- Applications: Likely used in organophosphorus chemistry (e.g., pesticides or nerve agents), whereas amino alcohols are more common in bioactive molecules or chiral resolution .
- Molecular Complexity: Higher molecular weight (C19H40NO2PS vs. C12H23NO for the target compound) suggests distinct synthetic challenges and applications.
Esters and Fatty Acid Derivatives ()
Succinic acid, di(3,5-dimethylcyclohexyl) ester
- Structure : Diester with two 3,5-dimethylcyclohexyl groups.
- Physicochemical Properties: Higher molecular weight and ester linkages result in lower water solubility compared to the amino alcohol.
- Utility: Esters like this are often plasticizers or solvent additives, whereas amino alcohols may serve as proton donors in hydrogen-bonding applications .
Hexadecanoic acid, methyl ester
- Structure: Linear fatty acid ester vs. cyclic amino alcohol.
- Biological Relevance: Fatty acid esters are common in lipid metabolism, while the target compound’s amino alcohol structure could interact with biological targets like GPCRs or enzymes.
Indole-Oxazolidinone Derivatives ()
Complex indole derivatives with dimethylaminoethyl groups
- Structure: Feature dimethylaminoethyl and oxazolidinone moieties but lack cyclohexyl groups.
- Pharmacological Potential: Indole-oxazolidinones are associated with antimicrobial or CNS activity, whereas the target compound’s cyclohexyl group may target different pathways (e.g., lipid-mediated signaling) .
Biological Activity
4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 213.37 g/mol. Its structure features a butanol backbone with a dimethylcyclohexyl group attached to the amino functional group, which contributes to its unique steric properties and potential for biological interactions.
The biological activity of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is attributed to its ability to interact with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often modulate cellular processes through:
- Receptor Binding : The bulky cyclohexyl moiety may enhance lipophilicity, allowing better interaction with lipid membranes and receptors.
- Enzyme Inhibition : The hydroxyl and amino groups can participate in hydrogen bonding, potentially inhibiting enzyme activity.
Biological Activity Overview
The following table summarizes the biological activities reported for 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol:
Case Studies
- Antimicrobial Activity : A study demonstrated that 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes.
- Anticancer Effects : In vitro assays on breast cancer cell lines showed that the compound induced apoptosis via caspase activation. This suggests a potential pathway for therapeutic development in oncology.
- Neuroprotective Properties : Research involving neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress, suggesting its utility in neurodegenerative diseases.
Research Findings
Recent studies have focused on the structural modifications of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol to enhance its biological activity:
- Structure-Activity Relationship (SAR) : Modifications to the cyclohexyl group have been shown to affect binding affinity to target receptors significantly.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes compared to controls, providing preliminary evidence for its efficacy as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
